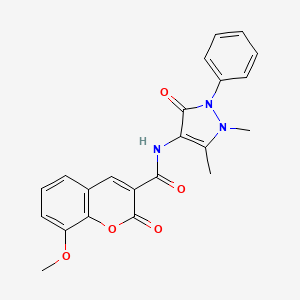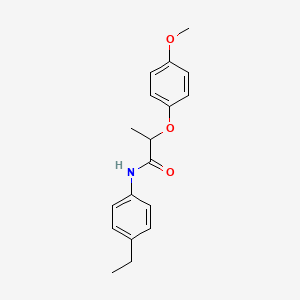![molecular formula C21H19BrN2O3S B5200988 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B5200988.png)
2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide, also known as BBABA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has a unique structure and has shown promising results in various studies.
作用機序
The mechanism of action of 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide is not fully understood. However, studies have shown that 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide inhibits the activity of certain enzymes and proteins, which are involved in various cellular processes. 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide has also been shown to induce apoptosis, a process that leads to the death of cancer cells.
Biochemical and Physiological Effects:
2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation. 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide has also been shown to reduce oxidative stress and improve cognitive function in animal models.
実験室実験の利点と制限
One of the main advantages of using 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide in lab experiments is its unique structure, which makes it a potential drug delivery system. 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide is its high cost of synthesis, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for the study of 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide. One direction is to study its potential use in drug delivery systems. Another direction is to investigate its potential use in treating various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, more studies are needed to fully understand the mechanism of action of 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide and its potential side effects.
合成法
The synthesis of 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide involves several steps. The first step is the reaction between 4-bromobenzyl chloride and thioacetic acid in the presence of a base to form 4-bromobenzylthioacetic acid. The second step involves the reaction between 4-bromobenzylthioacetic acid and 2-aminobenzamide in the presence of a coupling reagent to form 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide. The final product is obtained after purification using column chromatography.
科学的研究の応用
2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide has been extensively studied for its potential use in scientific research. It has been shown to have anticancer, antitumor, and anti-inflammatory properties. 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide has also been studied for its potential use in treating various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In addition, 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-(2-furylmethyl)benzamide has been found to have potential as a drug delivery system due to its unique structure.
特性
IUPAC Name |
2-[[2-[(4-bromophenyl)methylsulfanyl]acetyl]amino]-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O3S/c22-16-9-7-15(8-10-16)13-28-14-20(25)24-19-6-2-1-5-18(19)21(26)23-12-17-4-3-11-27-17/h1-11H,12-14H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDODRTWRGWNLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)NC(=O)CSCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5200906.png)
![N-{2-[(4-hydroxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}propanamide hydrobromide](/img/structure/B5200913.png)

![6-[(4-cyclohexyl-1-piperazinyl)carbonyl]-2-cyclopropyl-1,3-benzoxazole](/img/structure/B5200930.png)
![1-[3-(2-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene](/img/structure/B5200932.png)
![17-[2-(1-naphthylamino)ethyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5200935.png)
![1-(4-chlorophenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5200940.png)
![8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline](/img/structure/B5200947.png)
![ethyl 1-{3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]-2-quinoxalinyl}-4-piperidinecarboxylate](/img/structure/B5200957.png)
![2-isopropyl-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B5200966.png)
![1-[3-(3-methoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene](/img/structure/B5200969.png)
![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2-(1-naphthyl)acetamide](/img/structure/B5200975.png)
![6-amino-4-(2,6-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5200983.png)
